molecular formula C38H36O6P2 B13818035 Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside

Cat. No.: B13818035
M. Wt: 650.6 g/mol
InChI Key: VDNNRBDPKKKMFA-QWWUUDSKSA-N
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Description

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside is a complex organic compound known for its unique structure and properties. It is primarily used as a ligand in various catalytic processes, particularly in asymmetric hydrosilylation of ketones . This compound is characterized by the presence of diphenylphosphino groups and a benzylidene-protected glucopyranoside moiety, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside involves several stepsThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as triphenylphosphine and chlorodiphenylphosphine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside undergoes various chemical reactions, including:

    Oxidation: The diphenylphosphino groups can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can target the benzylidene group, leading to the removal of the protecting group.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphino groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside exerts its effects is primarily through its role as a ligand. It forms complexes with metal ions, which then participate in catalytic cycles. The diphenylphosphino groups coordinate with the metal center, facilitating various catalytic transformations. The benzylidene-protected glucopyranoside moiety provides steric and electronic effects that enhance the selectivity and efficiency of the catalytic process .

Comparison with Similar Compounds

Methyl 2,3-bis-O-diphenylphosphino-4,6-O-benzylideneglucopyranoside can be compared with other similar compounds such as:

  • 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin (sixantphos)
  • 4,5-bis(diphenylphosphino)-9-isopropylidenexanthene (isopropxantphos)
  • bis-(2-diphenylphosphino)-p-tolyl) ether (PTEphos)

These compounds share a common ether-linked diphenylphosphino backbone but differ in their structural backbones and substituents, which affect their intra-molecular P···P distances and catalytic properties . This compound is unique due to its glucopyranoside moiety, which provides distinct steric and electronic characteristics.

Properties

Molecular Formula

C38H36O6P2

Molecular Weight

650.6 g/mol

IUPAC Name

[(4aR,7R,8S,8aR)-7-diphenylphosphanyloxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-diphenylphosphane

InChI

InChI=1S/C38H36O6P2/c1-39-38-36(44-46(31-23-13-5-14-24-31)32-25-15-6-16-26-32)35(34-33(41-38)27-40-37(42-34)28-17-7-2-8-18-28)43-45(29-19-9-3-10-20-29)30-21-11-4-12-22-30/h2-26,33-38H,27H2,1H3/t33-,34-,35+,36-,37?,38?/m1/s1

InChI Key

VDNNRBDPKKKMFA-QWWUUDSKSA-N

Isomeric SMILES

COC1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OP(C4=CC=CC=C4)C5=CC=CC=C5)OP(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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